1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea
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Overview
Description
1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloro-substituted phenyl group and a cyclohexyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with cyclohexylamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions. The reaction proceeds via the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, chromatography, and distillation may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methylphenyl)piperazine
- 1-(5-Chloro-2-methylphenyl)-3-(2-fluorophenyl)urea
- 1-(5-Chloro-2-methylphenyl)-3-(4-(methylthio)phenyl)urea
Uniqueness
1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea is unique due to the presence of both a chloro-substituted phenyl group and a cyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN2O
- Molecular Weight : 250.73 g/mol
- CAS Number :
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the chloro and cyclohexyl groups enhances its lipophilicity, allowing it to penetrate cell membranes effectively. This compound may modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity, comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that it significantly reduces inflammation compared to control groups. The anti-inflammatory effect appears to be dose-dependent, with higher doses yielding more pronounced results.
Dosage (mg/kg) | Paw Edema Reduction (%) |
---|---|
5 | 25 |
10 | 50 |
20 | 75 |
Analgesic Activity
In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties in pain models. The compound was effective in reducing pain responses in acetic acid-induced writhing tests, indicating its potential as an analgesic agent.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of various urea derivatives, including this compound. Results indicated that this compound inhibited the growth of resistant bacterial strains, suggesting its potential use in treating infections caused by multi-drug resistant organisms .
- Inflammation Model Study : In a rat model of inflammation, researchers assessed the anti-inflammatory effects of the compound alongside standard NSAIDs. The results showed that at a dosage of 10 mg/kg, it significantly reduced paw swelling compared to controls, providing evidence for its therapeutic potential in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, a comparison with similar compounds was conducted:
Compound | Molecular Structure | Biological Activity |
---|---|---|
1-(4-Chlorophenyl)-3-cyclohexylurea | Structure | Moderate antibacterial activity |
N-(4-Methylphenyl)-3-cyclohexylurea | Structure | Low anti-inflammatory effect |
1-(5-Bromo-2-methylphenyl)-3-cyclohexylurea | Structure | High analgesic activity |
Properties
Molecular Formula |
C14H19ClN2O |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-cyclohexylurea |
InChI |
InChI=1S/C14H19ClN2O/c1-10-7-8-11(15)9-13(10)17-14(18)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H2,16,17,18) |
InChI Key |
NDEMTFBFWBAGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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